molecular formula C11H9F3N4O2 B11075867 1H-Pyrrole-3-carbonitrile, 2-methyl-5-(5-methylisoxazol-3-ylamino)-4-oxo-5-trifluoromethyl-4,5-dihydro-

1H-Pyrrole-3-carbonitrile, 2-methyl-5-(5-methylisoxazol-3-ylamino)-4-oxo-5-trifluoromethyl-4,5-dihydro-

Cat. No.: B11075867
M. Wt: 286.21 g/mol
InChI Key: MWQBHMSMIKGTCP-UHFFFAOYSA-N
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Description

2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a complex organic compound that features a pyrrole ring fused with an isoxazole moiety. This compound is notable for its unique structural characteristics, which include a trifluoromethyl group and a cyano group. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of nitrile oxides with olefins, followed by functional group modifications . The reaction conditions often include the use of catalysts such as gold or copper, and the reactions are typically carried out under mild conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Mechanism of Action

The mechanism of action of 2-METHYL-5-[(5-METHYL-3-ISOXAZOLYL)AMINO]-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C11H9F3N4O2

Molecular Weight

286.21 g/mol

IUPAC Name

2-methyl-5-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxo-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H9F3N4O2/c1-5-3-8(18-20-5)17-10(11(12,13)14)9(19)7(4-15)6(2)16-10/h3,16H,1-2H3,(H,17,18)

InChI Key

MWQBHMSMIKGTCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC2(C(=O)C(=C(N2)C)C#N)C(F)(F)F

Origin of Product

United States

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